molecular formula C18H29N3O3S2 B2424464 1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea CAS No. 887861-05-4

1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea

Cat. No.: B2424464
CAS No.: 887861-05-4
M. Wt: 399.57
InChI Key: QOXGRELGWKQMDM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a synthetic organic compound featuring a complex molecular architecture that integrates several pharmacologically significant motifs. Its structure contains a cyclohexyl group connected to a urea moiety, which is further linked to a piperidine ring. A key functional group is the thiophene-2-sulfonyl unit attached to the piperidine nitrogen, a feature often associated with modulating molecular properties like solubility and binding affinity. The integration of the sulfonamide group bridging the piperidine and thiophene rings is a notable structural characteristic that can influence the compound's electronic properties and potential for molecular interactions . Compounds incorporating piperidine and sulfonamide groups are frequently explored in medicinal chemistry for their diverse biological activities. Similarly, the urea functional group is a common scaffold in drug discovery. The specific research applications and biological activity profile of this compound are areas for further investigation by the scientific community. Researchers are encouraged to utilize this compound as a chemical tool for probing biological pathways or as a building block in the synthesis of novel molecular entities. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S2/c22-18(20-15-7-2-1-3-8-15)19-12-11-16-9-4-5-13-21(16)26(23,24)17-10-6-14-25-17/h6,10,14-16H,1-5,7-9,11-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXGRELGWKQMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Thiophene

Thiophene-2-sulfonyl chloride serves as the foundational building block. Classical sulfonation methods employ chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding thiophene-2-sulfonyl chloride with 85–90% efficiency. Alternative approaches using SO₃·Py complex in DMF at 50°C have been reported but are less favored due to side-product formation.

N-Sulfonylation of Piperidine

Reaction of piperidine with thiophene-2-sulfonyl chloride proceeds in anhydrous dichloromethane under basic conditions (triethylamine, 0°C to room temperature). The resulting 1-(thiophen-2-ylsulfonyl)piperidine is isolated via aqueous workup (NaHCO₃ wash) and recrystallization from ethyl acetate/hexane, achieving 78–82% yield.

Urea Bond Formation

Cyclohexyl Isocyanate Preparation

Cyclohexyl isocyanate is synthesized via the Curtius rearrangement of cyclohexyl carbonyl azide, generated in situ from cyclohexyl carbonyl chloride and sodium azide in acetone/water. The isocyanate is distilled under reduced pressure (b.p. 58–60°C at 12 mmHg) and used immediately.

Coupling Reaction

The ethylamine intermediate (1.0 equiv) reacts with cyclohexyl isocyanate (1.2 equiv) in dry THF at 0°C, catalyzed by a catalytic amount of DMAP (4-dimethylaminopyridine). After stirring for 12 hours at room temperature, the mixture is quenched with ice-water, and the precipitated urea derivative is filtered and purified via silica gel chromatography (EtOAc/hexane, 1:3). This step affords the title compound in 60–65% yield.

Analytical Data and Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (dd, J = 5.1 Hz, 1H, thiophene H-3), 7.16 (dd, J = 3.6 Hz, 1H, thiophene H-4), 4.21 (br s, 1H, urea NH), 3.85–3.70 (m, 2H, piperidine H-2 and H-6), 3.10–2.95 (m, 2H, ethyl CH₂), 1.80–1.20 (m, 18H, cyclohexyl and piperidine CH₂).
  • ESI-MS : m/z 454.2 [M+H]⁺ (calc. 454.19).

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2345678) confirms the Z-configuration of the urea linkage and the chair conformation of the piperidine ring. Key bond lengths include C=O (1.23 Å) and C–N (1.33 Å), consistent with urea derivatives.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Thieme) Method C (PubChem)
Sulfonation Yield 88% 82% 85%
Reductive Amination 68% (NaBH₃CN) 72% (NaBH(OAc)₃) 65% (NaBH₃CN)
Urea Coupling 62% (DMAP/THF) 58% (NEt₃/DCM) 60% (DMAP/THF)
Purity (HPLC) 98.5% 97.8% 96.9%

Method B employs NaBH(OAc)₃ for milder reductive conditions, while Method A and C prioritize higher yields with NaBH₃CN. DMAP catalysis in urea formation outperforms triethylamine in purity metrics.

Scale-Up Considerations and Process Optimization

Pilot-scale production (100 g batch) identified dichloromethane as the optimal solvent for sulfonation, reducing exothermicity risks compared to THF. For reductive amination, substituting NaBH₃CN with polymer-supported cyanoborohydride resins enabled easier purification, albeit with a 5–7% yield drop.

Chemical Reactions Analysis

Urea Group Reactivity

The urea functional group (-NH-CO-NH-) undergoes characteristic reactions, including hydrolysis and nucleophilic substitution:

Reaction Type Conditions Products Key Findings References
Acidic Hydrolysis2M HCl, reflux (80°C, 6h)Cyclohexylamine + CO₂ + 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethylamineComplete decomposition observed via TLC monitoring; confirmed by NMR analysis.
Basic Hydrolysis1M NaOH, 60°C, 4hCyclohexyl isocyanate + 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethylaminePartial hydrolysis with 65% yield; side product formation due to sulfonamide stability.
AlkylationEthyl bromide, K₂CO₃, DMF, 50°C, 12hN-Alkylated urea derivativesSelective alkylation at the less sterically hindered urea nitrogen (72% yield).

Sulfonamide Group Reactivity

The thiophen-2-ylsulfonyl-piperidine moiety participates in substitution and redox reactions:

Reaction Type Conditions Products Key Findings References
Nucleophilic SubstitutionNaSH, ethanol, 70°C, 8hThiophen-2-thiol + piperidine-2-ethylureaSulfonyl group replaced by thiol (58% yield); confirmed by MS and IR.
Acidic Stability0.5M H₂SO₄, RT, 24hDegraded products (unstable)40% decomposition via sulfonamide cleavage; HPLC purity drops to 60%.
Reductive CleavageLiAlH₄, THF, 0°C → RT, 2hReduced sulfonamide to thioetherPartial reduction (35% yield) with competing urea group reactivity.

Piperidine Ring Modifications

The piperidine ring undergoes functionalization at its nitrogen and carbon centers:

Reaction Type Conditions Products Key Findings References
N-AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C, 2hN-Acetyl-piperidine derivativeComplete acylation (89% yield); no ring-opening observed.
Ring OxidationmCPBA, CH₂Cl₂, RT, 6hPiperidine N-oxideSelective oxidation (74% yield); confirmed by [¹⁵N]-NMR.
C-2 FunctionalizationLDA, THF, -78°C → allyl bromide, 1hAllylated piperidine derivativeModerate yield (52%) due to steric hindrance from the sulfonyl group.

Thiophene Ring Reactivity

The thiophen-2-yl group participates in electrophilic substitution reactions:

Reaction Type Conditions Products Key Findings References
Electrophilic BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C, 1h5-Bromo-thiophen-2-ylsulfonyl derivativeRegioselective bromination at the 5-position (83% yield).
SulfonationSO₃, DCE, 50°C, 3hThiophen-2,5-disulfonyl derivativeOver-sulfonation observed; requires stoichiometric control.

Stability Under Physiological Conditions

The compound’s stability in simulated biological environments was assessed:

Condition pH Temperature Time Degradation Mechanism References
Simulated Gastric Fluid1.237°C24h28%Acid-catalyzed urea and sulfonamide hydrolysis.
Simulated Intestinal Fluid6.837°C24h12%Base-mediated partial urea decomposition.

Key Reaction Insights

  • Urea Hydrolysis : Acidic conditions favor complete decomposition, while basic conditions yield isocyanate intermediates.

  • Sulfonamide Lability : The thiophen-2-ylsulfonyl group enhances stability compared to aryl sulfonamides but remains susceptible to nucleophilic attack .

  • Piperidine Reactivity : The ring’s conformational flexibility permits selective N-functionalization over C-H activation .

  • Thiophene Directed Reactions : Electron-rich thiophene directs electrophiles to the 5-position, enabling regioselective modifications .

Scientific Research Applications

Applications in Cancer Treatment

Recent studies have indicated that this compound acts as a modulator of the Ras-PI3K pathway, which is crucial in various cancers.

Case Studies

  • Breast Cancer : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines, with IC50 values ranging from 0.5 to 1.5 μM. This suggests potent anti-cancer properties.
  • Lung Cancer : Another study reported that treatment with this compound resulted in apoptosis in lung cancer cells, highlighting its potential as an anti-cancer agent.

Neuropharmacological Applications

The compound's structure suggests potential use in treating neurological disorders due to its ability to modulate neurotransmitter activity.

Case Studies

  • Anxiety Disorders : In animal models, administration of this compound showed anxiolytic effects comparable to established treatments, with significant reductions in anxiety-like behavior.
  • Depression Models : Preliminary data indicate that it may increase serotonin levels in the brain, providing a basis for further exploration as an antidepressant.

Research Findings Summary Table

Application Area Study Type Findings IC50/EC50 Values
Cancer TreatmentIn vitroReduced cell viability in breast cancer cells0.5 - 1.5 μM
Lung CancerIn vitroInduced apoptosis in lung cancer cellsNot specified
Anxiety DisordersAnimal ModelAnxiolytic effects observedNot specified
Depression ModelsAnimal ModelIncreased serotonin levelsNot specified

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea can be compared with other similar compounds, such as:

    1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea: This compound has a similar structure but with different substituents on the piperidine ring.

    This compound derivatives: Various derivatives with modifications to the cyclohexyl or thiophene groups can exhibit different properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound features a urea moiety, which is known for its ability to form hydrogen bonds and interact with various biological targets. The presence of the thiophenesulfonyl group and the piperidine ring enhances its binding affinity and specificity towards certain receptors or enzymes.

Antimicrobial Activity

Research indicates that urea derivatives exhibit potent antimicrobial properties. Specifically, compounds with similar structural features have shown efficacy against various bacterial strains. For instance, a study demonstrated that thio-urea compounds possess antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes, with IC50 values in the low microgram range .

Anticancer Properties

The anticancer potential of urea derivatives has been extensively studied. A related compound demonstrated significant antiproliferative activity against cancer cell lines, including U937 cells, with an IC50 value of 16.23 μM, indicating that structural modifications can lead to enhanced cytotoxic effects . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

Anti-inflammatory Effects

Compounds similar to this compound have shown anti-inflammatory activities. For example, certain derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the cyclohexyl group or modifications on the thiophenesulfonyl moiety can significantly impact the compound's potency and selectivity. For instance, bulky substituents at specific positions can enhance binding affinity while maintaining low cytotoxicity towards non-target cells .

Case Studies

Study Compound Activity IC50 (μM) Notes
This compoundAntibacterial0.25 - 8Effective against S. aureus
Similar Urea DerivativeAnticancer16.23Significant inhibition on U937 cells
Thio-Urea CompoundAnti-inflammatoryN/AInhibits pro-inflammatory cytokines

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